6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Description
This compound is a nitrogen- and oxygen-rich tricyclic heterocycle featuring a fused azabicyclic core, a tetrahydrofuran-derived oxolanylmethyl substituent, and a cyano group. Its IUPAC name reflects its intricate architecture: a 14-membered tricyclic system with fused pyrimidine and triazine rings, functionalized at positions 5 (carbonitrile), 6 (imino), and 7 (oxolanylmethyl). Such polycyclic systems are typically synthesized via cyclocondensation reactions involving thiouracil derivatives or pyrimidine precursors, as seen in structurally related compounds (e.g., , compound 12) .
Properties
CAS No. |
380389-92-4 |
|---|---|
Molecular Formula |
C17H15N5O2 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C17H15N5O2/c18-9-11-8-13-16(20-14-5-1-2-6-21(14)17(13)23)22(15(11)19)10-12-4-3-7-24-12/h1-2,5-6,8,12,19H,3-4,7,10H2 |
InChI Key |
SYCJWAPVTDOAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization to form the desired tricyclic structure . This process is carried out under exogenous-oxidant- and metal-free conditions, using n Bu 4 NBr as a mediator .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Trends
Key Observations :
- Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating substituents (e.g., methyl in 11a).
- The oxolanylmethyl group in the target compound likely improves solubility in polar solvents compared to aromatic substituents in 11a /11b .
Research Implications and Limitations
Further studies should prioritize:
Synthesis Optimization : Leveraging thiouracil cyclization routes (as in ) .
Solubility Profiling : Comparative studies with oxolane vs. furan substituents.
Biological Screening : Focus on targets relevant to tricyclic nitrogen heterocycles (e.g., topoisomerase inhibition).
Biological Activity
The compound 6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a member of the triazatricyclo series and has garnered interest for its potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and anti-inflammatory effects.
Chemical Structure
The structural complexity of this compound is indicative of its potential biological activity. The triazatricyclo framework contributes to its interaction with biological targets.
Antibacterial Activity
Recent studies have shown that compounds with similar structural features exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Mechanism of Action : The compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication.
- Case Study : A derivative of this class was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
Antitumor Activity
The antitumor potential of triazatricyclo compounds has been explored in various cancer cell lines:
- In vitro Studies : The compound demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism : It is hypothesized that the compound induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Inflammation-related pathways are also influenced by compounds similar to this one:
- Inhibition of Cytokines : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
Research Findings
- Synthesis and Characterization : The synthesis of this compound involves multi-step reactions that ensure high purity and yield. Characterization techniques such as NMR and mass spectrometry confirm its structure and purity.
- Toxicological Studies : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are warranted to assess long-term effects.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) suggest good bioavailability and a half-life suitable for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
